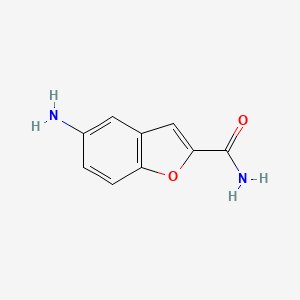

5-Aminobenzofuran-2-carboxamide

Description

Significance of the Benzofuran (B130515) Scaffold in Chemical Research

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a recurring motif in a multitude of natural products and synthetic compounds with pronounced biological effects. mdpi.comrsc.org Its unique structure imparts a degree of rigidity and planarity, while also allowing for diverse substitutions that can fine-tune its electronic and steric properties. This adaptability is a key reason for its designation as a privileged scaffold, capable of interacting with a wide array of biological targets. taylorandfrancis.com

The significance of the benzofuran scaffold is underscored by its presence in numerous clinically approved drugs. bgu.ac.iluq.edu.au These include medications for conditions as varied as psoriasis, eczema, cardiac arrhythmias, and depression. mdpi.comchemrxiv.org The broad spectrum of activities associated with benzofuran derivatives encompasses antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, among others. taylorandfrancis.comrsc.orgnih.gov This proven track record in drug discovery continues to fuel research into novel benzofuran-based compounds.

Overview of the Benzofuran-2-carboxamide (B1298429) Core in Chemical Synthesis and Biological Studies

The benzofuran-2-carboxamide core is a particularly noteworthy subset of benzofuran derivatives. The carboxamide group at the 2-position of the benzofuran ring system provides a crucial handle for synthetic modification and can participate in key hydrogen bonding interactions with biological macromolecules. This has made it a focal point in the design and synthesis of new drug candidates.

Researchers have developed various synthetic strategies to access a wide range of benzofuran-2-carboxamide derivatives. These methods often involve the coupling of a benzofuran-2-carboxylic acid with a diverse set of amines, allowing for the introduction of various substituents and the exploration of structure-activity relationships. nih.gov For instance, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. nih.gov These studies highlight the potential of the benzofuran-2-carboxamide core in addressing complex diseases.

Research Landscape of 5-Aminobenzofuran-2-carboxamide as a Privileged Structure

Within the benzofuran-2-carboxamide family, this compound has emerged as a compound of particular interest. The presence of an amino group at the 5-position of the benzofuran ring introduces a key functional group that can significantly influence the molecule's biological activity. Preliminary studies on the structure-activity relationships of benzofuran compounds have indicated that the introduction of an amino group at the 5-position is closely related to the antibacterial activity of the molecule. nih.gov

The research landscape for this specific compound is expanding, with investigations into its synthesis and potential applications. For example, patents have been filed for 5-Amino-benzofuran-2-carboxylic acid derivatives, indicating commercial interest in their therapeutic potential. google.comgoogle.com These derivatives are being explored for their role in the synthesis of other complex molecules, such as those used in the treatment of central nervous system disorders.

Historical Context of Benzofuran Chemistry Relevant to Amino Carboxamides

The journey to understanding the importance of this compound is built upon a rich history of benzofuran chemistry. Early research focused on the isolation and characterization of naturally occurring benzofurans, many of which possessed interesting biological properties. nih.gov For example, compounds like psoralen (B192213) and angelicin, used in treating skin conditions, have a benzofuran core. rsc.orgnih.gov

The development of synthetic methodologies to construct the benzofuran ring system and to introduce various functional groups has been a major focus of organic chemistry. acs.org The ability to synthesize a diverse library of benzofuran derivatives has been crucial for exploring their medicinal potential. The synthesis of amino-substituted benzofurans, in particular, has been an area of active investigation, leading to the development of compounds with a wide range of pharmacological activities. acs.org The synthesis of benzofuran-2-carboxamides has also been extensively studied, with a focus on creating derivatives with improved biological profiles. researchgate.net

Compound Information

| Compound Name |

| This compound |

| 5-Amino-benzofuran-2-carboxylic acid |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide |

| Angelicin |

| Psoralen |

| Amiodarone |

| Dronedarone |

| Vilazodone |

| Methoxsalen |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTZNNILULIIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026097-14-2 | |

| Record name | 5-Aminobenzofuran-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026097142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AMINOBENZOFURAN-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34X5EVM5PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization Approaches

Functionalization of the Amino Group

The presence of a primary amino group on the benzofuran (B130515) scaffold provides a reactive site for numerous chemical transformations, enabling the synthesis of a diverse range of derivatives.

Amide Bond Formation Reactions

The amino group of 5-Aminobenzofuran-2-carboxamide can readily participate in amide bond formation reactions. This classic transformation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or by using a coupling reagent to facilitate the reaction with a carboxylic acid. luxembourg-bio.com These coupling reagents work by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com The resulting N-acylated products feature a new amide linkage, which can significantly alter the molecule's physical and biological properties.

The choice of acylating agent and reaction conditions allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. This modularity is a key advantage in medicinal chemistry for structure-activity relationship (SAR) studies.

Schiff Base Formation

The reaction of the primary amino group of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases, also known as imines. amazonaws.com This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (C=N) of the imine. youtube.comyoutube.com

Schiff bases derived from this compound are valuable intermediates in organic synthesis. The imine functionality can be subsequently reduced to a secondary amine or participate in various cycloaddition and nucleophilic addition reactions, further expanding the chemical space accessible from the parent molecule. The formation of Schiff bases has been noted as a significant reaction in the synthesis of biologically active compounds. researchgate.net

Table 1: Examples of Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product Type | Ref |

| Ethyl 2-aminobenzoate | 4-bromobenzaldehyde | Methane sulfonic acid/ethanol | Schiff Base | amazonaws.com |

| Primary amines | Aldehydes/Ketones | Acidic medium | Schiff Base (Imine) | amazonaws.com |

| Amino acids | Imidazole-2-carboxaldehydes | Nickel(II) ion | Ketimine | mdpi.com |

Cyclization Reactions (e.g., Piperazine (B1678402) Ring Formation)

The amino group of this compound can serve as a key nucleophile in cyclization reactions to construct new heterocyclic rings. A notable example is the formation of a piperazine ring. This can be achieved through various synthetic routes, often involving the reaction of the amine with a bifunctional electrophile. For instance, reaction with bis(2-chloroethyl)amine (B1207034) can lead to the formation of a piperazine ring fused or appended to the benzofuran core. mdpi.com

Another approach involves a reductive cyclization of dioximes, which can be formed from primary amines. mdpi.comnih.gov This method allows for the conversion of a primary amino group into a piperazine ring, offering a pathway to complex, multi-ring systems. nih.gov The synthesis of piperazine-containing compounds is of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in approved drugs. mdpi.comorganic-chemistry.orgnih.gov

Modifications of the Carboxamide Moiety

The carboxamide group at the 2-position of the benzofuran ring also offers opportunities for chemical modification, although these transformations can sometimes be more challenging than those involving the amino group.

Transamidation Chemistry

Transamidation involves the exchange of the amine portion of an amide with a different amine. While direct transamidation is often difficult, several methods have been developed to facilitate this transformation. One strategy involves the in-situ activation of the primary amide. For instance, treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can form a reactive N-acyl-Boc-carbamate intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by a new amine, resulting in the desired transamidated product. nih.govmdpi.com This one-pot, two-step procedure has been shown to be efficient for a variety of benzofuran carboxamide derivatives and different amine nucleophiles. mdpi.com

Table 2: Transamidation of Benzofuran-2-carboxamide (B1298429) Derivatives

| Substrate | Reagents | Conditions | Product | Yield | Ref |

| C3-arylated benzofuran product | Boc₂O/DMAP, then amine | 1. MeCN, 60 °C, 5 h; 2. Toluene | Transamidated benzofuran-2-carboxamide | High | mdpi.com |

| Thiophene-containing product | Boc₂O/DMAP, then amine | Not specified | Benzofuran-2-carboxamide 3j | 60% | mdpi.com |

| Product with methyl ester group | Boc₂O/DMAP, then amine | Not specified | Benzofuran-2-carboxamide 3i | 88% | mdpi.com |

Hydrolysis of the Carboxamide Group

The carboxamide group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid and water. masterorganicchemistry.com The reaction proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. masterorganicchemistry.com

Basic hydrolysis, on the other hand, usually requires more forcing conditions, such as prolonged heating with a strong base like sodium hydroxide. masterorganicchemistry.com The reaction yields the carboxylate salt, which upon acidic workup gives the carboxylic acid. libretexts.org The hydrolysis of the carboxamide provides a route to 5-aminobenzofuran-2-carboxylic acid, a valuable intermediate for further derivatization, such as esterification or conversion to other activated acid derivatives. mdpi.com

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring system, while aromatic, exhibits reactivity that is distinct from benzene (B151609). The fused furan (B31954) ring makes the molecule more susceptible to electrophilic attack than benzene itself. wikipedia.org In the case of this compound, the regioselectivity of electrophilic aromatic substitution is primarily governed by the directing effects of its two key substituents: the amino group (-NH₂) at the C5 position and the carboxamide group (-CONH₂) at the C2 position.

Activating and Directing Effects: The amino group at C5 is a potent activating group. libretexts.org Through resonance, it donates electron density to the aromatic system, particularly at the positions ortho and para to itself (C4, C6, and C7). pressbooks.pubquora.com This increased electron density makes these positions more nucleophilic and thus more reactive toward electrophiles. wikipedia.orgmnstate.edu Conversely, the carboxamide group at C2 is a deactivating group, withdrawing electron density from the furan portion of the ring system. assets-servd.host

Positional Reactivity: The furan ring in benzofuran is generally more reactive toward electrophiles than the benzene ring. wikipedia.org Electrophilic attack typically occurs at the C2 or C3 position. However, with the C2 position already substituted, the directing influence of the powerful C5-amino group dominates. The primary sites for electrophilic attack are the C4 and C6 positions, which are ortho and para, respectively, to the activating amino group. libretexts.orglibretexts.org Substitution at C7 is also possible but may be sterically hindered by the adjacent fused furan ring. The deactivating nature of the C2-carboxamide group further disfavors substitution on the furan ring, reinforcing the preference for substitution on the benzene portion. organicchemistrytutor.com

Reaction Examples: While specific examples for this compound are not extensively detailed in general literature, the principles of electrophilic aromatic substitution on substituted benzofurans are well-established. For instance, halogenation of benzofurans can occur readily. researchgate.net Nitration of benzofuran can be achieved using reagents like sodium nitrate, yielding nitro-substituted derivatives. researchgate.net The strong activating nature of the amino group in this compound would facilitate such reactions, likely directing the incoming electrophile to the C4 or C6 position.

Rational Design of Derivatives for Specific Research Objectives

The derivatization of the this compound scaffold is a strategic endeavor aimed at synthesizing new chemical entities with tailored properties for specific biological targets. rsc.org The core structure serves as a versatile building block for creating diverse molecular libraries for screening campaigns. nih.govdiva-portal.org

Modification of the Carboxamide Group (C2): The carboxamide at C2 is another critical point for derivatization. The hydrogen atoms on the amide nitrogen can be substituted, or the entire amide can be hydrolyzed to a carboxylic acid and subsequently coupled with various amines or alcohols to generate a wide array of new amide or ester derivatives. chemrxiv.org This approach, known as transamidation, is a powerful tool for creating structural diversity. diva-portal.orgmdpi.com Research has shown that a one-pot, two-step transamidation protocol can efficiently generate diverse C3-substituted benzofuran-2-carboxamide derivatives. nih.govmdpi.com

Substitution on the Aromatic Ring (C3, C4, C6, C7): Guided by the principles of electrophilic substitution, various groups can be installed on the benzofuran ring to probe interactions with biological targets. For instance, palladium-catalyzed C-H arylation has been successfully used to introduce a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. nih.govchemrxiv.org Other positions, like C4 and C6, are also targets for substitution to explore structure-activity relationships.

Research Applications and Derivative Synthesis:

The rational design of derivatives is often driven by the desire to develop agents for specific therapeutic areas. The benzofuran scaffold is present in many biologically active natural products and approved drugs. rsc.orgchemrxiv.org Derivatives are frequently designed as potential anticancer, antimicrobial, or anti-inflammatory agents. rsc.orgresearchgate.net For example, benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR2, which are important targets in cancer therapy. nih.gov

The following table summarizes examples of derivatization strategies applied to the broader benzofuran-2-carboxamide scaffold, illustrating the chemical transformations used to achieve specific research goals.

| Starting Scaffold | Reaction Type | Reagents/Conditions | Derivative Structure | Research Objective | Reference |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | C-H Arylation | Pd(OAc)₂, AgOAc, NaOAc, Aryl iodide | C3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide | Synthesis of diverse C3-substituted derivatives | mdpi.com |

| C3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide | Transamidation | 1. Boc₂O, DMAP 2. Amine nucleophile | C3-Aryl-benzofuran-2-carboxamide | Generation of structurally diverse libraries for screening | nih.govdiva-portal.org |

| 1-(benzofuran-2-yl)ethan-1-one | Willgerodt–Kindler reaction | 1-ethylpiperazine, Sulfur, Glycerol/K₂CO₃ | 2-(benzofuran-2-yl)-1-(4-methylpiperazin-1-yl)ethanethione | Synthesis of anticancer agents | nih.gov |

| 5-Substituted-3-hydroxybenzaldehyde | Cyclization/Esterification | Ethyl chloroacetate, K₂CO₃ | Ethyl 5-substituted-benzofuran-2-carboxylate | Building blocks for pharmaceuticals | researchgate.netchemimpex.com |

These examples highlight the modular and highly adaptable nature of the benzofuran-2-carboxamide core, allowing chemists to synthesize elaborate derivatives for targeted biological evaluation. diva-portal.org

Structure Activity Relationship Sar Studies of 5 Aminobenzofuran 2 Carboxamide Scaffold

Elucidation of Structural Elements Critical for Biological Interaction

The biological activity of derivatives based on the 5-aminobenzofuran-2-carboxamide scaffold is intricately linked to the nature and position of various substituents and structural modifications. Key regions for chemical exploration include the benzofuran (B130515) ring system itself, the carboxamide functional group, and any linkers or peripheral groups attached to the core structure.

The substitution pattern on the fused benzene (B151609) and furan (B31954) rings of the benzofuran nucleus is a primary determinant of biological activity. nih.gov SAR studies have consistently shown that modifications at several positions can dramatically influence the potency and selectivity of these compounds.

The C-2 position of the benzofuran ring has been identified as a critical site for activity. Early SAR studies on benzofuran derivatives revealed that the introduction of ester groups or heterocyclic rings at this position was crucial for cytotoxic activity. nih.govnih.gov Similarly, the nature of substituents on a phenyl group placed at the C-2 position has a significant bearing on the antibacterial properties of the compounds. nih.gov

The C-3 position is another key locus for modification. Palladium-catalyzed C-H arylation techniques have enabled the efficient installation of a wide variety of aryl and heteroaryl substituents at this position. mdpi.com This modular approach allows for the systematic exploration of the chemical space around the C-3 position, facilitating the generation of diverse compound libraries for screening and optimization. mdpi.com

Substituents on the benzene portion of the scaffold also play a vital role. The introduction of groups at the C-5 position, such as hydroxyl, halogen, or the defining amino group of the scaffold, is closely related to the antibacterial activity of the resulting compounds. nih.gov Furthermore, SAR studies have successfully generated active derivatives with methoxy (OMe) groups at the C-5 and C-7 positions, and a chloro (Cl) group at the C-5 position. mdpi.com In some series, the inclusion of hydrophilic groups, such as piperidine, on the benzofuran ring has been shown to significantly improve the physicochemical properties of the compounds. nih.gov

In a series of analogues of the natural product proximicin, where a benzofuran moiety was incorporated, the substitution pattern on an attached N-terminal furan ring was pivotal in modulating antiproliferative activity against glioblastoma cells. nih.gov Specifically, compounds with 2,5-dimethyl or 4,5-dimethyl substitutions on the furan ring displayed enhanced activity, whereas a single methyl group led to reduced activity. nih.gov

Table 1: Impact of Benzofuran Ring Substitution on Biological Activity

| Position of Substitution | Substituent Type | Observed Effect on Activity | Target/Assay |

|---|---|---|---|

| C-2 | Ester or Heterocyclic Ring | Crucial for cytotoxic activity nih.govnih.gov | Cancer Cell Lines |

| C-3 | Aryl/Heteroaryl Groups | Allows for diverse modifications to probe target binding mdpi.com | General Drug Discovery |

| C-5 | Hydroxyl, Halogen, Amino | Influences antibacterial activity nih.gov | Bacteria |

| C-5, C-7 | Methoxy (OMe), Chloro (Cl) | Yielded active compounds mdpi.com | Not Specified |

The carboxamide group at the C-2 position is not merely a structural anchor but an active participant in molecular recognition, offering a crucial hydrogen-bonding motif. Modifications to this group, particularly on the amide nitrogen, have proven to be a powerful strategy for enhancing biological activity.

In a series of 5-chlorobenzofuran-2-carboxamides developed as allosteric modulators of the cannabinoid receptor type 1 (CB1), SAR analysis revealed that the presence of an N-phenethyl substituent on the carboxamide was a key determinant for potent antiproliferative activity against tumor cells. nih.gov This highlights the importance of the amide substituent in occupying a specific binding pocket and establishing favorable interactions.

Similarly, studies on N-phenylbenzofuran-2-carboxamide derivatives as modulators of Amyloid Beta (Aβ42) aggregation have underscored the significance of the N-substituent. researchgate.net The introduction of a methoxyphenol pharmacophore on the N-phenyl ring resulted in compounds that could inhibit Aβ42 aggregation in a concentration-dependent manner. researchgate.net In contrast, replacing this with a 4-methoxyphenyl ring led to a significant acceleration of Aβ42 fibrillogenesis, demonstrating that subtle changes to the N-amide substituent can completely reverse the mode of action. researchgate.net

The versatility of the carboxamide moiety is further demonstrated by synthetic strategies that employ transamidation chemistry. This allows for the directing group used in C-H activation (e.g., 8-aminoquinoline) to be readily replaced with a diverse range of amines, thereby creating elaborate benzofuran-2-carboxamides with varied substitution patterns on the amide nitrogen. mdpi.com This method provides an efficient route to novel derivatives for biological screening. mdpi.com

Table 2: Influence of Carboxamide (C-2) Modification on Activity

| Carboxamide Modification | Resulting Compound Class | Key Finding |

|---|---|---|

| N-phenethyl substituent | 5-chlorobenzofuran-2-carboxamides | Significantly enhanced antiproliferative activity nih.gov |

| N-(methoxyphenol) substituent | N-phenylbenzofuran-2-carboxamides | Concentration-dependent inhibition of Aβ42 aggregation researchgate.net |

| N-(4-methoxyphenyl) substituent | N-phenylbenzofuran-2-carboxamides | Significant acceleration of Aβ42 aggregation researchgate.net |

In the context of benzofuran derivatives designed as P-glycoprotein (P-gp) inhibitors, the nature of an O-alkyl linker was critical. A novel 2-aminobenzofuran derivative featuring an N,N-diethylaminoethyl group at this linker was identified as the most potent P-gp inhibitor in its class, showing significantly greater efficacy than the reference compound verapamil. researchgate.net This demonstrates that a carefully chosen linker can introduce key functionalities that drive potent biological activity.

General principles of linker design from fragment-based drug discovery are also highly relevant. The flexibility and potential strain of a linker can have a substantial impact on the binding affinity of an inhibitor, even when the core fragments are optimally positioned. scilit.com This underscores the importance of optimizing the length, rigidity, and chemical nature of any linker used to connect the benzofuran scaffold to other pharmacophoric elements. scilit.com

Mechanistic Insights from SAR Analysis

SAR analysis not only guides the optimization of compound potency but also provides valuable insights into the mechanism of action at a molecular level. By correlating specific structural changes with their effects on biological activity, researchers can infer the nature of the compound-target interaction.

For benzofuran derivatives acting as anticancer agents, SAR has pointed to multiple mechanisms. A series of benzene-sulfonamide-based benzofuran derivatives were designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in malignant cancers. nih.gov The SAR for this series, which led to the identification of a potent derivative containing a piperidine moiety, supports the hypothesis that these compounds interfere with this specific cellular signaling pathway. nih.gov Another series of benzofuran-2-carboxamides was found to act as allosteric modulators of the cannabinoid receptor type 1 (CB1), with the N-phenethyl carboxamide being crucial for this activity. nih.gov This suggests a specific interaction mode within the allosteric binding site of the receptor.

In the context of neurodegenerative diseases, SAR studies on N-phenylbenzofuran-2-carboxamides provided mechanistic clues into their role as modulators of Aβ42 aggregation. Molecular docking studies suggested that the orientation of the bicyclic benzofuran ring system plays a major role in determining whether the compound inhibits or accelerates aggregation. researchgate.net This implies a direct physical interaction with the Aβ42 peptide, where the compound's geometry dictates the conformational changes it induces in the peptide.

The development of proximicin analogues containing a benzofuran ring highlighted the importance of substitution patterns on an appended furan ring for antiproliferative activity. nih.gov The enhanced activity of dimethyl-substituted analogues suggests that these methyl groups may be involved in crucial hydrophobic interactions within the binding site of the cellular target, leading to improved growth inhibition. nih.gov

Design Principles for Modulating Target Interactions

The collective findings from SAR studies on the this compound scaffold and its analogues provide a set of guiding principles for the rational design of new, more effective molecules.

Systematic Exploration of Benzofuran Ring Substitutions: The C-2, C-3, and C-5 positions are validated points for modification. The C-3 position is particularly amenable to the introduction of diverse aryl and heteroaryl groups to probe for specific interactions within a target's binding pocket. mdpi.com The C-5 position can be functionalized with groups like halogens or hydroxyls to modulate properties such as antibacterial activity. nih.gov

Strategic Modification of the Carboxamide Moiety: The amide nitrogen of the C-2 carboxamide is a critical handle for tuning activity. Attaching substituted phenyl or phenethyl groups can lead to highly potent compounds, likely by accessing deep or specific sub-pockets in the target protein. nih.govresearchgate.net The choice of substituent can even switch the mechanism of action from inhibition to activation, highlighting the sensitivity of this position. researchgate.net

Judicious Use of Linkers and Peripheral Groups: When the scaffold is intended to be part of a larger molecule, the linker's design is paramount. Introducing functionalized linkers, such as those with basic amine groups, can confer potent and specific activities like P-gp inhibition. researchgate.net Additionally, appending hydrophilic peripheral groups like piperidine can be used to optimize the physicochemical properties of the final compound without compromising its primary binding interactions. nih.gov

By integrating these principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to design next-generation therapeutic agents with finely tuned interactions with their biological targets.

Investigation of Biological Activities and Molecular Interactions

Antimicrobial Activity Studies

The rise of drug-resistant microbes has necessitated the discovery of new antimicrobial agents. Derivatives of 5-Aminobenzofuran-2-carboxamide have been identified as a promising scaffold in this area, showing efficacy against various bacteria and mycobacteria.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of the benzofuran-2-carboxamide (B1298429) core structure have demonstrated a broad spectrum of antibacterial activity. nih.gov For instance, certain 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives have shown activity against a range of microbes. nih.gov The specific substitutions on the benzofuran (B130515) ring system are crucial for the antibacterial effect. nih.gov Studies have shown that some derivatives exhibit good activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Benzofuran-2-carboxamide Derivatives

| Derivative Class | Target Bacteria | Observed Activity |

| Indophenazine 1,3,5-trisubstituted pyrazoline derivatives of benzofuran | E. coli, P. aeruginosa, S. aureus | Good activity with MICs < 10 μg/mL. nih.gov |

| Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl/methyl) benzofuran-2-yl] ketones | Various bacteria | Exhibited antibacterial properties. nih.gov |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles | Broad spectrum including C. krusei and C. albicans | The most active compound showed an MIC of 31.25 μg/mL against Candida species. nih.gov |

Antitubercular Potential and Mechanisms of Action

Benzofuran-based compounds have been explored for their potential against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. While direct studies on this compound are not specified, related arylcarboxamide derivatives have been rationally designed and shown considerable anti-TB activity against drug-sensitive strains. curtin.edu.au For example, naphthamide, quinolone-2-carboxamide, and 4-arylthiazole-2-carboxamide derivatives have been identified as potential inhibitors of the mycobacterial membrane protein large 3 (MmpL3). curtin.edu.au This protein is essential for transporting mycolic acids, a key component of the mycobacterial cell wall. curtin.edu.au Some of these compounds retained high activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M.tb strains. curtin.edu.au Other research has identified different scaffolds, such as 5-arylaminouracil derivatives, that are effective against the M.tb H37Rv strain and multidrug-resistant strains, potentially by targeting thymidylate kinase. nih.gov

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. ku.edu The ability to inhibit biofilm formation is a key therapeutic strategy. While research on this compound itself is limited, the broader class of 2-aminoimidazole compounds, which share some structural similarities in terms of the amino and amide functionalities, has been investigated. Dimerization of 5-aryl-2-aminoimidazoles, inspired by natural products, has been shown to strongly increase anti-biofilm activity against Salmonella Typhimurium, Escherichia coli, and Staphylococcus aureus. nih.gov Other studies have focused on phytochemicals which can inhibit biofilm formation by interfering with quorum sensing (QS) signaling or inhibiting the production of the extracellular polymeric substance (EPS) matrix. nih.govfrontiersin.org

Anti-inflammatory Properties

Benzofuran derivatives are recognized for their anti-inflammatory properties. nih.govchemimpex.com Ethyl 5-aminobenzofuran-2-carboxylate, a closely related ester, is noted as a candidate for developing novel anti-inflammatory agents. chemimpex.com Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.gov These compounds act by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov

Anticancer Activity Research and Mechanistic Pathways

The benzofuran scaffold is a core component of many compounds with anticancer activity. researchgate.netnih.gov Derivatives have shown cytotoxic effects against a variety of human cancer cell lines, including those for colon, lung, and breast cancer. researchgate.netnih.govnih.gov

The mechanisms underlying these anticancer effects are diverse. Some benzofuran-2-carboxamide derivatives function as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, which is critical for tumor survival in low-oxygen environments. mdpi.com For example, a benzene-sulfonamide-based benzofuran derivative was designed to inhibit this pathway. mdpi.com Other derivatives, such as the benzofuran-isatin conjugate (5a), have been shown to induce apoptosis (programmed cell death) in colorectal cancer cells. nih.gov This is achieved by upregulating the tumor suppressor p53, altering the expression of apoptosis-related proteins like Bcl-xl and Bax, and causing cell cycle arrest. nih.gov

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

| Derivative/Compound | Cancer Cell Line(s) | IC50 / Effect | Mechanistic Pathway |

| Benzene-sulfonamide-based benzofuran derivative (Compound 4) | Malignant cancers | N/A | Inhibition of HIF-1 pathway. mdpi.com |

| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide (Compound 10b) | N/A | Significant antiproliferative activity. | Selective inhibition of HIF-1 pathway. mdpi.com |

| Benzofuran-isatin conjugate (Compound 5a) | HT29, SW620 (Colorectal) | Dose-dependent inhibition of viability. | Upregulation of p53, induction of mitochondria-dependent apoptosis, cell cycle arrest. nih.gov |

| Benzofuran-2-carboxamide derivative (50g) | HCT-116, HeLa, A549 | IC50 = 0.87, 0.73, 0.57 µM respectively. | Antiproliferative. nih.gov |

| Fluorinated benzofuran derivative | HCT116 (Colorectal) | ~70% inhibition of proliferation. | Inhibition of Bcl-2, cleavage of PARP-1, DNA fragmentation. nih.gov |

Receptor Binding and Enzyme Inhibition Studies

The biological activities of this compound derivatives are underpinned by their interactions with specific enzymes and cellular receptors. Ethyl 5-aminobenzofuran-2-carboxylate is utilized in biochemical research for studies involving enzyme inhibition and receptor binding to elucidate biological mechanisms. chemimpex.com

In the context of its various activities, specific molecular targets have been identified:

Antitubercular: Derivatives have been designed to inhibit the MmpL3 protein in M. tuberculosis. curtin.edu.au

Anti-inflammatory: The primary mechanism is the inhibition of COX-2 and iNOS enzymes, which are crucial for the inflammatory response. nih.gov

Anticancer: A range of targets has been identified, including the HIF-1 transcription factor, the tumor suppressor p53 pathway, and apoptosis-regulating proteins like Bcl-2 and Bax. nih.govnih.govmdpi.com Additionally, some indole-2-carboxamides, a related class, have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). rsc.org Other studies have explored 5-aryl-furan-2-carboxamide derivatives as potent antagonists for the urotensin-II receptor, which is implicated in cardiovascular disease. nih.gov

Evaluation of Binding Affinity to Specific Biological Targets

Research into the binding affinity of this compound derivatives has shown their potential to interact with various biological targets. While specific binding data for this compound itself is not extensively detailed in the provided results, the broader class of benzofuran-2-carboxamides has been a subject of study. For instance, derivatives have been synthesized and evaluated for their interaction with cholinesterases, indicating a focus on targets relevant to neurodegenerative diseases. nih.gov

Exploration of Enzyme Modulatory Effects

The modulatory effects of benzofuran derivatives on various enzymes are a significant area of investigation.

P-glycoprotein (P-gp) Inhibition:

P-glycoprotein is a transporter that plays a role in multidrug resistance. nih.gov Some benzimidazoles, which share structural similarities with benzofurans, have been identified as P-gp substrates and inhibitors. nih.gov The inhibition of P-gp can be a crucial strategy to overcome drug resistance in cancer cells. While direct data on this compound is limited, a compound known as P-gp Inhibitor 2 has demonstrated potent P-gp inhibition, reversing doxorubicin (B1662922) resistance with an IC50 of 0.22 µM in human colorectal carcinoma cells. biocat.com

Acetylcholinesterase (AChE) Inhibition:

Several studies have focused on the synthesis of benzofuran-2-carboxamide derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov For example, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and showed potent inhibition of butyrylcholinesterase, a related enzyme, with IC50 values in the micromolar range. nih.gov Another study highlighted a quinoline-thiosemicarbazone compound as a competitive and selective AChE inhibitor with IC50 values ranging from 0.12 to 60.9 μM. researchgate.net These findings underscore the potential of the benzofuran-2-carboxamide scaffold in designing effective cholinesterase inhibitors.

Antioxidant Activity Investigations

The antioxidant properties of chemical compounds are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govmdpi.come3s-conferences.org These methods measure the ability of a compound to donate a hydrogen atom and neutralize free radicals. nih.gov

In a study evaluating various pure chemical compounds, the antioxidant activity was determined by measuring their IC50 values, which represent the concentration required to inhibit 50% of the radical scavenging effect. nih.gove3s-conferences.org While specific data for this compound is not provided, the general methodology involves mixing the test compound with a DPPH or ABTS solution and measuring the change in absorbance. e3s-conferences.orgopenagrar.de For instance, the DPPH assay involves incubating the sample with a DPPH solution for 30 minutes before measuring absorbance at 514 nm. nih.gov Similarly, the ABTS assay involves mixing the sample with a pre-generated ABTS radical solution. nih.gov

The antioxidant potential of various plant extracts has been demonstrated using these methods, with IC50 values indicating their efficacy. openagrar.denih.gov For example, one study reported the DPPH scavenging activity of Zingiber officinale aqueous extract to be 9.22 ± 0.17 μmol TE/g. nih.gov

Neuroprotective Effects and Associated Pathways

Benzofuran-based compounds have shown promise in providing neuroprotection. nih.gov For instance, certain benzofuran derivatives have been found to inhibit β-amyloid aggregation, a key pathological feature of Alzheimer's disease, and protect neuronal cells from its toxic effects. nih.gov One study synthesized a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective activities against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells. nih.gov

Among the synthesized compounds, a derivative with a methyl substitution at the R2 position demonstrated the most potent neuroprotective action, comparable to the known NMDA antagonist memantine. nih.gov Another derivative with a hydroxyl substitution at the R3 position also showed significant anti-excitotoxic effects. nih.gov These findings suggest that specific substitutions on the benzofuran ring are crucial for neuroprotective activity. nih.gov The neuroprotective effects of antioxidants are well-documented and can be mediated by preventing the formation of or interfering with existing free radicals. nih.gov

Investigation of DNA Cleavage Activity

The ability of certain compounds to cleave DNA is a significant area of research, particularly in the context of developing new anticancer agents. nih.gov The DNA cleavage activity of compounds can be assessed using agarose (B213101) gel electrophoresis with plasmid DNA. nih.gov In this assay, the conversion of supercoiled plasmid DNA to a nicked circular or linear form indicates DNA cleavage.

Studies on dehydroabietylamine (B24195) derivatives, for example, have shown that these compounds can exhibit DNA cleavage activity. nih.gov The presence of metal ions, such as Cu2+, can sometimes influence this activity, either by promoting or inhibiting the cleavage process. nih.gov In one study, it was found that while some compounds showed weak DNA-cleaving activity, the presence of Cu2+ ions could inhibit the damage to plasmid DNA. nih.gov Another study on the antitumor antibiotic varacin (B3186902) demonstrated that it could cause DNA cleavage with high efficiency in the presence of thiols, and this activity was enhanced in acidic environments. nih.gov

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of benzofuran (B130515) derivatives. bhu.ac.in

Geometrical structure optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. In studies of related benzofuran structures, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the geometry. bhu.ac.in This process yields crucial information about bond lengths, bond angles, and dihedral angles.

For a molecule like 5-Aminobenzofuran-2-carboxamide, the optimization would reveal the planarity of the benzofuran ring system and the orientation of the amino and carboxamide substituents. Energetic analysis provides the total energy of the optimized structure, which can be used to compare the relative stability of different isomers or conformers. For instance, topological analyses of electron density have been used to explain the higher stability of certain benzofuran isomers over others. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzofuran Derivative Core Structure (Note: This table presents typical values for a benzofuran core as specific data for this compound is not publicly available. The data is based on general findings from computational studies of related molecules.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (in benzene (B151609) ring) | ~1.39 - 1.42 Å |

| C-O (in furan (B31954) ring) | ~1.37 Å | |

| C=C (in furan ring) | ~1.35 Å | |

| C-N (amino group) | ~1.40 Å | |

| C=O (carboxamide) | ~1.24 Å | |

| C-N (carboxamide) | ~1.36 Å | |

| Bond Angle | C-O-C (in furan ring) | ~105° |

| O-C-C (in furan ring) | ~111° | |

| C-C-N (amino group) | ~120° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO acts as an electron acceptor, and its energy level indicates the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that characterizes the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. DFT calculations are used to determine the energies of these orbitals and visualize their distribution over the molecule. researchgate.net In benzofuran derivatives, the HOMO is often localized on the electron-rich benzofuran ring and the amino group, while the LUMO may be distributed over the carboxamide group and the aromatic system. This distribution helps predict the sites of electrophilic and nucleophilic attack. bhu.ac.in Introducing different substituent groups can tune the HOMO and LUMO energy levels and thus the electronic and photophysical properties of the molecule. rsc.org

Table 2: Illustrative Frontier Orbital Energies for a Substituted Benzofuran (Note: These values are representative and based on general findings for similar structures.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode. researchgate.net

For this compound and its derivatives, molecular docking can predict how they might interact with the active site of a target protein. Studies on related benzofuran-carboxamide derivatives have shown that the amide group is often essential for inhibitory activity, forming key hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov For example, in a study of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A, docking simulations revealed that the compounds mimicked the binding pattern of the natural substrate. nih.gov The simulations showed crucial hydrogen bond interactions with residues such as Cys184, Trp194, and Arg197. nih.gov Such predictions are vital for understanding the structural basis of a compound's biological activity and for guiding the design of more potent analogs. nih.gov

Beyond predicting the binding pose, docking software provides a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.net Lower binding energy values typically indicate a more stable protein-ligand complex and higher binding affinity. researchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) can provide more accurate estimations of binding free energy from molecular dynamics simulation snapshots. ambermd.orgnih.gov These calculations consider contributions from van der Waals and electrostatic interactions. ambermd.org For example, a docking study of a novel inhibitor against the SARS-CoV-2 main protease reported a promising docking score of -6.94 kcal/mol, indicating strong binding potential. nih.gov While specific values for this compound are not available, studies on similar compounds suggest that benzofuran derivatives can achieve binding energies indicative of potent biological activity. nih.govresearchgate.net

Table 3: Representative Ligand-Protein Interaction Data from a Docking Study of a Benzofuran Derivative (Note: Data is illustrative and based on findings for related compounds.)

| Parameter | Value/Residues |

| Binding Energy (Docking Score) | -6.0 to -9.0 kcal/mol |

| Key Hydrogen Bond Interactions | Arg, Cys, Trp |

| Other Interactions | Pi-stacking, Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uzhnu.edu.ua The goal of any QSAR study is to develop a model that can predict the activity of new, unsynthesized compounds, thereby directing synthetic efforts towards more potent molecules. uzhnu.edu.ua

For benzofuran derivatives, 2D-QSAR and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as vasodilation. nih.gov In a typical QSAR study, a set of known active compounds (a training set) is used to build the model. researchgate.net Various molecular descriptors are calculated for each compound, which quantify its physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. researchgate.net

Multilinear regression is then used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or EC₅₀ values). researchgate.net A statistically significant QSAR model for benzofuran-based vasodilators was developed, yielding a high correlation coefficient (R² = 0.816), indicating a good predictive ability. nih.gov Such models can identify the key molecular features that enhance or diminish activity, providing a roadmap for the design of new derivatives of this compound with potentially improved therapeutic effects.

Spectroscopic Property Predictions and Correlations

The theoretical prediction and experimental correlation of spectroscopic data are pivotal for the structural elucidation and characterization of novel compounds. For this compound, computational chemistry serves as a powerful tool to predict its spectroscopic behavior, which can then be correlated with experimental findings for validation. This section will detail the predicted spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), and discuss their correlation with anticipated experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. Computational models, often employing Density Functional Theory (DFT), can estimate the chemical shifts (δ) for each nucleus.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core, the amine (-NH₂) protons, and the amide (-CONH₂) protons. The protons on the benzene ring will likely appear as complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing effects of the carboxamide and the furan oxygen. The amine and amide protons are expected to be broad signals and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the benzofuran ring system, the carboxamide group, and the aromatic ring will resonate at characteristic chemical shifts. The carbonyl carbon of the amide is expected to be significantly downfield due to the deshielding effect of the oxygen atom.

A summary of predicted NMR data is presented below. These values are estimations and may vary from experimental results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Data is illustrative as specific research findings were not publicly available)

¹H NMR| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.2 - 7.4 | s |

| H-4 | 6.8 - 7.0 | d |

| H-6 | 6.6 - 6.8 | dd |

| H-7 | 7.1 - 7.3 | d |

| -NH₂ | 4.5 - 5.5 | br s |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 145 - 150 |

| C-3 | 110 - 115 |

| C-3a | 120 - 125 |

| C-4 | 105 - 110 |

| C-5 | 140 - 145 |

| C-6 | 115 - 120 |

| C-7 | 125 - 130 |

| C-7a | 150 - 155 |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Infrared (IR) Spectroscopy

Predicted IR spectroscopy data helps in identifying the functional groups present in this compound. The vibrational frequencies of the bonds are calculated using computational methods.

Key predicted IR absorption bands include:

N-H stretching: Two distinct bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) and the amide (-CONH₂) groups.

C=O stretching: A strong absorption band is predicted around 1680-1640 cm⁻¹ characteristic of the amide I band (carbonyl stretch).

N-H bending: The amide II band, resulting from N-H bending and C-N stretching, is expected in the region of 1640-1550 cm⁻¹.

C-N stretching: The C-N stretching vibrations of the aromatic amine are predicted to appear around 1350-1250 cm⁻¹.

C-O-C stretching: The asymmetric and symmetric stretching of the furan ether linkage are expected in the 1250-1050 cm⁻¹ region.

Aromatic C-H stretching: These will appear above 3000 cm⁻¹.

Aromatic C=C stretching: These will be observed in the 1600-1450 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies for this compound (Data is illustrative as specific research findings were not publicly available)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine & Amide) | 3400 - 3200 | Medium-Strong |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | 1640 - 1550 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The predicted UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic system and the carbonyl group. The benzofuran scaffold, being an extended chromophore, along with the amino and carboxamide substituents, will influence the wavelength of maximum absorption (λ_max). The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzofuran-2-carboxamide (B1298429).

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Data is illustrative as specific research findings were not publicly available)

| Transition | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* | 280 - 320 | Ethanol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₈N₂O₂), the predicted exact mass is approximately 176.0586 g/mol . The high-resolution mass spectrum should confirm this molecular weight.

The fragmentation pattern in the mass spectrum would be influenced by the stability of the benzofuran ring system. Key predicted fragmentation pathways could involve:

Loss of the amide group (-CONH₂) to give a fragment ion.

Cleavage of the furan ring.

Loss of CO.

Table 4: Predicted Mass Spectrometry Data for this compound (Data is illustrative as specific research findings were not publicly available)

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Exact Mass | 176.0586 |

| Molecular Ion [M]⁺ | m/z 176 |

It is important to reiterate that the data presented in this section are based on theoretical predictions and established principles of spectroscopic analysis. Experimental verification is essential to confirm and refine these predicted values.

Advanced Applications in Chemical Biology and Materials Science

Development as Chemical Probes for Biological Pathway Elucidation

While not extensively developed as standalone chemical probes, derivatives of the 5-aminobenzofuran core are instrumental in biochemical research that aims to elucidate biological pathways. Ethyl 5-aminobenzofuran-2-carboxylate is recognized as a versatile building block in the synthesis of more complex bioactive molecules. chemimpex.com These resulting molecules are utilized in studies focused on enzyme inhibition and receptor binding, which are critical processes for understanding and mapping cellular signaling and metabolic pathways. chemimpex.com The ability to functionalize the amino group allows chemists to design a variety of structures that can interact with specific biological targets, thereby helping to uncover their roles in health and disease. chemimpex.com The benzofuran (B130515) structure itself is found in numerous natural products with potent biological activities, including anti-tumor and antibacterial properties, further highlighting the scaffold's importance in drug discovery and chemical biology. researchgate.net

Integration into Novel Material Formulations

The unique chemical properties of the 5-aminobenzofuran scaffold have led to its incorporation into advanced materials, enhancing their functional capabilities.

Exploration in Coordination Chemistry

The 5-aminobenzofuran moiety, particularly via its ethyl ester derivative, is a valuable precursor for synthesizing Schiff base ligands, which are subsequently used to form stable metal complexes.

Synthesis of Metal Complexes with Schiff Base LigandsNew classes of Schiff base ligands are synthesized from ethyl 5-aminobenzofuran-2-carboxylate.researchgate.netThe general procedure involves the condensation of the amino group on the benzofuran ring with an aldehyde, such as salicylaldehyde, to form the characteristic azomethine or imine group (–CH=N–) of the Schiff base.researchgate.net

These Schiff base ligands are then used to create transition metal complexes. In a typical synthesis, a solution of a metal chloride, such as copper(II) chloride or zinc(II) chloride, in methanol (B129727) is added to a stirred ethanolic solution of the Schiff base ligand. researchgate.net The mixture is often heated under reflux for several hours to ensure complete precipitation of the resulting complex. researchgate.netnih.gov The solid metal complex is then isolated by filtration, washed, and dried. researchgate.net This method has been successfully used to prepare a series of Cu(II) and Zn(II) complexes with a metal-to-ligand molar ratio of 1:2. researchgate.netnih.gov

Characterization of Metal Complex Geometries and Electronic PropertiesThe structures of the synthesized metal complexes are confirmed through a variety of spectroscopic and analytical techniques, including ¹H-NMR, ¹³C-NMR, FTIR (Fourier-transform infrared spectroscopy), and mass spectrometry.researchgate.netThe coordination of the metal ion to the Schiff base ligand is evidenced by distinct changes in the spectral data.

Key findings from characterization studies include:

FTIR Spectroscopy : The disappearance of the broad band corresponding to the phenolic –OH group (around 3445 cm⁻¹) in the spectra of the complexes indicates that the metal ion has coordinated to the phenolic oxygen via deprotonation. researchgate.net

¹H-NMR Spectroscopy : A noticeable shift in the signal for the imine proton (–CH=N–) confirms the involvement of the azomethine nitrogen in the coordination to the metal center. For instance, the imine proton peak in one Schiff base ligand shifted from 8.98 ppm to 9.29 ppm upon complexation with zinc. researchgate.net

¹³C-NMR Spectroscopy : The spectra of the ligands show characteristic signals for azomethine and carbonyl carbons, which are affected by the coordination event. researchgate.net

Based on the collective spectral and analytical data, an octahedral geometry has been proposed for the resulting Cu(II) and Zn(II) complexes derived from ethyl 5-aminobenzofuran-2-carboxylate Schiff bases. researchgate.net

Interactive Table: Spectroscopic Shifts in a Zn(II) Schiff Base Complex

This table illustrates the change in chemical shifts observed in the ¹H-NMR spectrum upon complexation, confirming the coordination of the ligand to the metal center.

| Proton | Schiff Base Ligand (ppm) | Zinc Complex (ppm) | Implication |

| Imine (–CH=N–) | 8.98 | 9.29 | Coordination of azomethine nitrogen |

| Phenolic (–OH) | 12.93 | Absent | Coordination of phenolic oxygen via deprotonation |

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Aminobenzofuran-2-carboxamide?

The synthesis typically involves reducing a nitro precursor (e.g., 5-nitrobenzofuran-2-carboxamide) using hydrogenation with Raney Nickel under controlled pressure (5–6 kg/cm²) and temperature (60°C). Post-reduction, the product is purified via solvent distillation and hexane washes to remove byproducts . For oxidation or substitution reactions, potassium permanganate or chromium-based reagents may be used, requiring precise solvent selection (e.g., polar aprotic solvents) and temperature control (25–80°C) to optimize yield and selectivity .

Q. How can researchers ensure compound stability during storage?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid prolonged exposure to light, moisture, or oxygen. TCI America guidelines recommend regular stability assessments using HPLC or TLC to monitor purity over time .

Q. What analytical methods are suitable for characterizing this compound and its derivatives?

Use NMR (¹H/¹³C) to confirm structural integrity, LC-MS for purity assessment, and FT-IR to identify functional groups (e.g., amine and carboxamide). For polymorphic forms, employ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to distinguish crystalline phases .

Q. How can researchers design assays to evaluate anticancer activity?

Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa or MCF-7). Compare results with structurally related compounds (e.g., 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide) to establish structure-activity relationships (SAR). Include positive controls (e.g., doxorubicin) and validate findings with apoptosis markers (Annexin V/PI staining) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities across studies?

Conduct systematic reviews following Cochrane Handbook guidelines: (1) Define inclusion/exclusion criteria for studies; (2) Assess bias risks (e.g., sample size, experimental variability); (3) Perform meta-analyses to reconcile discrepancies. For example, conflicting anticancer data may arise from differences in cell line sensitivity or assay protocols .

Q. What strategies optimize selectivity in functionalizing the benzofuran core?

Use protecting groups (e.g., tosyl) for the amine during multi-step syntheses. For regioselective modifications, employ catalytic systems like palladium/ligand complexes for cross-coupling reactions. Computational modeling (DFT) can predict reactive sites based on electron density maps .

Q. How to investigate the compound’s interaction with biological targets?

Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). Compare with SAR data from analogs (e.g., 4-methylbenzofuran-2-carboxamide) to identify critical substituents .

Q. What methodologies characterize polymorphic forms of this compound?

Synthesize polymorphs via solvent recrystallization (e.g., methanol vs. acetonitrile). Analyze using XRD for crystal structure determination, DSC for melting point profiles, and dynamic vapor sorption (DVS) for hygroscopicity. Patent literature describes hydrochloride salt forms with distinct bioavailability profiles .

Q. How to mitigate byproduct formation during large-scale synthesis?

Optimize reaction stoichiometry and use inline monitoring (e.g., PAT tools) for real-time adjustment. For example, during hydrogenation, maintain H₂ pressure below 6 kg/cm² to avoid over-reduction. Purify intermediates via column chromatography or recrystallization before proceeding to subsequent steps .

Q. What approaches validate the compound’s role in enzyme inhibition studies?

Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Combine with fluorescence quenching or stopped-flow techniques to monitor enzyme conformational changes. Cross-reference with structural analogs (e.g., 5-cyano-1H-indol-3-yl derivatives) to identify pharmacophore motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.